4-Acetamidobuttersäure

Übersicht

Beschreibung

4-Acetamidobutyric acid, also known as N-acetyl GABA, is a derivative of GABA . It is found in blood, feces, and urine, as well as in human prostate tissue . It exists in all eukaryotes, ranging from yeast to humans . It is a product of the urea cycle and the metabolism of amino groups, and the product of NAD-linked aldehyde dehydrogenase .

Molecular Structure Analysis

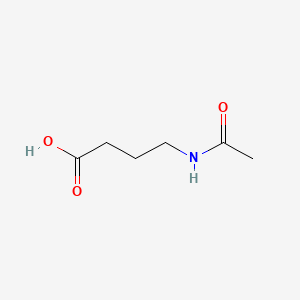

The molecular formula of 4-Acetamidobutyric acid is C6H11NO3 . The IUPAC name is 4-(acetylamino)butanoic acid .Chemical Reactions Analysis

4-Acetamidobutyric acid is an N-acyl-γ-aminobutyric acid resulting from the monoacetylation of the nitrogen of GABA .Physical And Chemical Properties Analysis

4-Acetamidobutyric acid is a solid, white to off-white substance . It has a molecular weight of 145.16 .Wissenschaftliche Forschungsanwendungen

Biochemische Forschung

4-Acetamidobuttersäure ist eine Art von Biomolekül, das in verschiedenen biochemischen Forschungsarbeiten eingesetzt wird . Biomoleküle sind Stoffe, die an den chemischen Prozessen innerhalb und in Bezug auf Lebewesen beteiligt sind. Sie spielen eine entscheidende Rolle in diesen Prozessen und werden in großem Umfang in medizinischen, Forschungs- und wissenschaftlichen Studien eingesetzt.

GABA-Derivat

Diese Verbindung ist ein GABA (Gamma-Aminobuttersäure)-Derivat . GABA ist eine natürlich vorkommende Aminosäure, die im Gehirn als Neurotransmitter wirkt. Als GABA-Derivat könnte this compound potenzielle Anwendungen in der neurologischen Forschung haben und zur Untersuchung ihrer Auswirkungen auf GABA-Rezeptoren und verwandte neurologische Prozesse verwendet werden.

Forschung zu Nierenerkrankungen

Forschungsergebnisse haben gezeigt, dass die Urinkonzentrationen von this compound bei Patienten mit chronischer Nierenerkrankung im Stadium 5 im Vergleich zu Patienten mit Nierenerkrankung im Stadium 3 und solchen ohne Nierenerkrankung erhöht sind . Dies deutet darauf hin, dass diese Verbindung als Biomarker in der Forschung zu Nierenerkrankungen eingesetzt werden könnte.

Molekularstrukturstudien

Die Molekularstruktur von this compound kann mit verschiedenen Techniken untersucht werden . Das Verständnis der Struktur dieser Verbindung kann Forschern helfen, ihre Eigenschaften und möglichen Wechselwirkungen mit anderen Molekülen vorherzusagen, was in Bereichen wie der Medikamentenentwicklung von grundlegender Bedeutung ist.

In Vivo

In vivo, 4-Acetamidobutyric acid has been used to study the effects of drugs on the body and to investigate the mechanisms of action of various drugs. For example, 4-Acetamidobutyric acid has been used to study the effects of antiepileptic drugs on seizure activity and to investigate the mechanisms of action of various antiepileptic drugs. In addition, 4-Acetamidobutyric acid has been used to study the effects of antianxiety drugs on anxiety levels and to investigate the mechanisms of action of various antianxiety drugs.

In Vitro

In vitro, 4-Acetamidobutyric acid has been used to study enzyme activities, signal transduction pathways, and cell-cell interactions. For example, 4-Acetamidobutyric acid has been used to study the binding of various proteins to DNA and to investigate the mechanisms of action of various proteins. In addition, 4-Acetamidobutyric acid has been used to study the effects of various drugs on cell proliferation and to investigate the mechanisms of action of various drugs.

Wirkmechanismus

Target of Action

4-Acetamidobutyric acid, also known as 4-acetamidobutanoic acid, is a derivative of gamma-aminobutyric acid (GABA) Given its structural similarity to gaba, it may interact with gaba receptors or other components of gabaergic neurotransmission .

Mode of Action

As a GABA derivative, it might interact with GABA receptors, potentially influencing the inhibitory neurotransmission that GABA is known for

Biochemical Pathways

Considering its structural relationship with gaba, it may be involved in gabaergic neurotransmission . This could potentially influence a variety of neurological processes, given the widespread role of GABA in the central nervous system.

Pharmacokinetics

Its solubility in water (199 mg/ml) suggests that it may have reasonable bioavailability .

Result of Action

It has been suggested to exhibit antioxidant and antibacterial activities

Biologische Aktivität

4-Acetamidobutyric acid has been shown to have several biological activities. It has been shown to inhibit the activity of several enzymes, including phosphatases and kinases. In addition, 4-Acetamidobutyric acid has been shown to activate several receptors, including G-protein coupled receptors and ion channels.

Biochemical and Physiological Effects

4-Acetamidobutyric acid has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, including phosphatases and kinases. In addition, 4-Acetamidobutyric acid has been shown to increase the activity of certain receptors, including G-protein coupled receptors and ion channels.

Vorteile Und Einschränkungen Für Laborexperimente

The use of 4-Acetamidobutyric acid in laboratory experiments has several advantages. It is a small molecule that is easily synthesized and has a wide range of applications. In addition, 4-Acetamidobutyric acid is a versatile compound that can be used to study the effects of drugs on the body and to investigate the mechanisms of action of various drugs. However, there are some limitations to the use of 4-Acetamidobutyric acid in laboratory experiments. For example, the effects of 4-Acetamidobutyric acid on the body are not well understood and it is not known if it has any long-term effects.

Zukünftige Richtungen

There are several potential future directions for the use of 4-Acetamidobutyric acid in scientific research. One potential direction is the use of 4-Acetamidobutyric acid to study the effects of drugs on the body and to investigate the mechanisms of action of various drugs. In addition, 4-Acetamidobutyric acid could be used to study the effects of environmental toxins and pollutants on the body and to investigate the mechanisms of action of various environmental toxins and pollutants. Another potential direction is the use of 4-Acetamidobutyric acid to study the effects of drugs on the brain and to investigate the mechanisms of action of various drugs. Finally, 4-Acetamidobutyric acid could be used to study the effects of various diseases and disorders on the body and to investigate the mechanisms of action of various diseases and disorders.

Safety and Hazards

Eigenschaften

IUPAC Name |

4-acetamidobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-5(8)7-4-2-3-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTFMUBKZQVKLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184344 | |

| Record name | 4-Acetamidobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Acetamidobutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003681 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

3025-96-5 | |

| Record name | 4-Acetamidobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3025-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetamidobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003025965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetamidobutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Acetamidobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-acetamidobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ACETAMIDOBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A70KD310L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Acetamidobutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003681 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What metabolic pathways have been linked to altered 4-acetamidobutanoic acid levels?

A1: Research suggests that 4-acetamidobutanoic acid is associated with several metabolic pathways. Studies have identified it as a potential biomarker for:

- Tricarboxylic acid (TCA) cycle dysregulation: E-cigarette vaping has been linked to decreased 4-acetamidobutanoic acid levels alongside other TCA cycle intermediates. This suggests a potential role for this compound in understanding the metabolic consequences of vaping. [, ]

- Steroid hormone biosynthesis: In a rat model of chronic fatigue syndrome, treatment with selenium-polysaccharides from Ziyang green tea led to improvements in fatigue markers and was associated with alterations in several metabolites, including an increase in 21-hydroxypregnenolone. This points towards a potential link between 4-acetamidobutanoic acid, steroid hormone biosynthesis, and chronic fatigue syndrome. []

Q2: Can 4-acetamidobutanoic acid be used as a biomarker for specific diseases?

A2: Emerging research suggests that 4-acetamidobutanoic acid holds promise as a potential biomarker for various conditions.

- Diabetic Kidney Disease (DKD): 4-Acetamidobutanoic acid, found in extracellular vesicles, has been identified as a potential early biomarker for DKD, demonstrating excellent predictive performance when combined with other metabolites like uracil, LPC(O-18:1/0:0), and sphingosine 1-phosphate. []

- Cardiopulmonary diseases: The distinct metabolic signatures of e-cigarette vaping and cigarette smoking, including alterations in 4-acetamidobutanoic acid levels, suggest its potential as a systemic biomarker for early detection of cardiopulmonary diseases. [, ]

- Mortality and Longevity: Interestingly, higher levels of 4-acetamidobutanoic acid in plasma were linked to an increased risk of all-cause mortality and a decreased likelihood of longevity in a large prospective study. This association highlights the complex interplay of this metabolite within broader biological pathways related to aging and survival. [, ]

Q3: How does 4-acetamidobutanoic acid relate to antioxidant activity?

A3: Research on muscadine grapes has revealed a strong correlation between 4-acetamidobutanoic acid and antioxidant activities, particularly those measured by DPPH and FRAP assays. This suggests that 4-acetamidobutanoic acid may play a role in the antioxidant properties of muscadine berries, alongside other compounds like gallic acid. []

Q4: What are the implications of finding 4-acetamidobutanoic acid in muscadine grapes?

A4: The identification of 4-acetamidobutanoic acid as a potential antioxidant contributor in muscadine grapes opens avenues for further exploration. This finding may be relevant for:

- Understanding the health benefits of muscadine grapes: This could contribute to a deeper understanding of the potential health benefits associated with consuming these grapes. []

- Developing functional foods and nutraceuticals: The presence of this compound could be investigated for its potential in developing novel functional foods or nutraceuticals. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]octadecanamide](/img/structure/B1663772.png)

![N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]hexadecanamide](/img/structure/B1663773.png)

![2-[[5-(2,6-Dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid](/img/structure/B1663775.png)

![4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B1663783.png)

![Quinoxalino[2,3-b]quinoxaline](/img/structure/B1663784.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B1663785.png)

![6-(2-Fluorobenzyl)-2,4-Dimethyl-4,6-Dihydro-5h-Thieno[2',3':4,5]pyrrolo[2,3-D]pyridazin-5-One](/img/structure/B1663786.png)

![2-Cyano-2-[3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]acetic acid cyclohexyl ester](/img/structure/B1663788.png)

![N-(2-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)amino]acetamide](/img/structure/B1663789.png)

![6-[4-(Diethylamino)phenyl]-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B1663791.png)

![6-[1-(2,6-difluorophenyl)ethyl]-2-(dimethylamino)-5-methyl-1H-pyrimidin-4-one](/img/structure/B1663793.png)